2-n-Butoxy-6-iodo-3-propylchromone
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Overview
Description
2-n-Butoxy-6-iodo-3-propylchromone is a synthetic organic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of butoxy, iodo, and propyl groups attached to the chromone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butoxy-6-iodo-3-propylchromone typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a chromone derivative followed by the introduction of butoxy and propyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-n-Butoxy-6-iodo-3-propylchromone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMSO or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-n-Butoxy-6-iodo-3-propylchromone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-n-Butoxy-6-iodo-3-propylchromone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-n-Butoxy-6-iodo-3-methylchromone
- 2-n-Butoxy-6-iodo-3-ethylchromone
- 2-n-Butoxy-6-iodo-3-butylchromone
Uniqueness
2-n-Butoxy-6-iodo-3-propylchromone is unique due to the specific combination of butoxy, iodo, and propyl groups attached to the chromone core. This unique structure may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
189873-26-5 |
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Molecular Formula |
C16H19IO3 |
Molecular Weight |
386.22 g/mol |
IUPAC Name |
2-butoxy-6-iodo-3-propylchromen-4-one |
InChI |
InChI=1S/C16H19IO3/c1-3-5-9-19-16-12(6-4-2)15(18)13-10-11(17)7-8-14(13)20-16/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
ZQMRDENWZKMOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=O)C2=C(O1)C=CC(=C2)I)CCC |
Origin of Product |
United States |
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